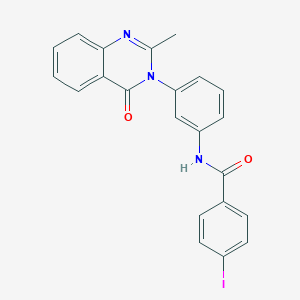

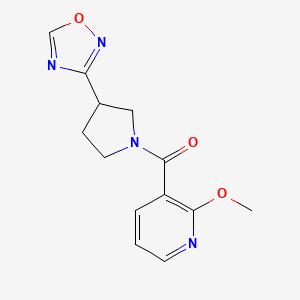

N-benzyl-4-(5-chloro-2-methylphenyl)piperazine-1-carboxamide

- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.

- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Vue d'ensemble

Description

This compound belongs to the class of organic compounds known as phenylpyrazoles . It has a linear formula of C22H18ClNO4 and a molecular weight of 395.846 .

Synthesis Analysis

The synthesis of piperazine derivatives, such as N-benzyl-4-(5-chloro-2-methylphenyl)piperazine-1-carboxamide, has been a topic of recent research . Methods include cyclization of 1,2-diamine derivatives with sulfonium salts, the Ugi reaction, ring opening of aziridines under the action of N-nucleophiles, intermolecular cycloaddition of alkynes bearing an amino group, parallel solid-phase synthesis, and photocatalytic synthesis .Chemical Reactions Analysis

Reactions at the benzylic position are common in compounds like N-benzyl-4-(5-chloro-2-methylphenyl)piperazine-1-carboxamide . These reactions include free radical bromination, nucleophilic substitution, and oxidation .Applications De Recherche Scientifique

Synthesis and Evaluation as Potential Antipsychotic Agents

Studies have investigated heterocyclic carboxamides, including analogues with structural similarities to "N-benzyl-4-(5-chloro-2-methylphenyl)piperazine-1-carboxamide," for their potential as antipsychotic agents. These compounds were evaluated for their binding affinity to dopamine and serotonin receptors and showed promise in models predictive of antipsychotic activity with reduced risk for extrapyramidal side effects (Norman et al., 1996).

Antimicrobial and Anti-inflammatory Activities

Research into novel heterocyclic compounds derived from visnaginone and khellinone has demonstrated significant anti-inflammatory and analgesic activities. These studies highlight the therapeutic potential of such compounds in treating inflammation and pain (Abu‐Hashem et al., 2020).

Dopamine Receptor Ligands

Modifications of benzamide derivatives, including those structurally related to the compound , have yielded ligands with high affinity for dopamine receptors. These findings are relevant for the development of new therapeutic agents for neurological disorders (Leopoldo et al., 2002).

Anti-Acetylcholinesterase Activity

Piperidine derivatives have been synthesized and evaluated for their anti-acetylcholinesterase activity, which is of interest in the development of treatments for conditions like Alzheimer's disease. These studies underscore the importance of structural modifications for enhancing biological activity (Sugimoto et al., 1990).

Antiviral and Antimicrobial Activities

The synthesis and evaluation of piperazine derivatives doped with febuxostat have shown promising antiviral and antimicrobial activities. These compounds offer potential pathways for the development of new treatments for infectious diseases (Reddy et al., 2013).

Orientations Futures

Piperazine derivatives, including N-benzyl-4-(5-chloro-2-methylphenyl)piperazine-1-carboxamide, are a focus of ongoing research due to their wide range of biological and pharmaceutical activity . Future work may include further exploration of their synthesis, analysis of their properties, and investigation of their potential applications in medicine and other fields .

Propriétés

IUPAC Name |

N-benzyl-4-(5-chloro-2-methylphenyl)piperazine-1-carboxamide |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C19H22ClN3O/c1-15-7-8-17(20)13-18(15)22-9-11-23(12-10-22)19(24)21-14-16-5-3-2-4-6-16/h2-8,13H,9-12,14H2,1H3,(H,21,24) |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

VNHYYNNGYWXUPB-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=C(C=C(C=C1)Cl)N2CCN(CC2)C(=O)NCC3=CC=CC=C3 |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C19H22ClN3O |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

343.8 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![2-(4-chlorophenoxy)-N-[[5-[2-(3,4-dihydro-2H-quinolin-1-yl)-2-oxoethyl]sulfanyl-4-(2,5-dimethoxyphenyl)-1,2,4-triazol-3-yl]methyl]acetamide](/img/structure/B2953522.png)

![1-(3-fluorophenyl)-4-{1-[2-hydroxy-3-(4-methylphenoxy)propyl]-1H-benzimidazol-2-yl}pyrrolidin-2-one](/img/structure/B2953533.png)

![N-butyl-5-oxo-N-phenyl-3,5-dihydro-2H-thiazolo[3,2-a]pyrimidine-6-carboxamide](/img/structure/B2953537.png)